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Compound of Interest

Compound Name: Methoxypropanol

Cat. No.: B072326 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

the two primary isomers of methoxypropanol: 1-methoxy-2-propanol and 2-methoxy-1-

propanol. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass

spectrometry (MS) data in a structured format, alongside detailed experimental protocols. The

information contained herein is intended to serve as a valuable resource for researchers and

professionals engaged in chemical analysis, quality control, and drug development.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 1-methoxy-2-propanol and 2-

methoxy-1-propanol, facilitating easy comparison and identification.

1-Methoxy-2-propanol
Chemical Structure:

Table 1: NMR Spectroscopic Data for 1-Methoxy-2-propanol
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¹H NMR

(CDCl₃)

Chemical Shift
(ppm)

Multiplicity Integration Assignment

CH₃-CH ~1.15 Doublet 3H a

-OCH₃ ~3.38 Singlet 3H d

-CH₂-OH ~3.45-3.55 Multiplet 2H c

CH₃-CH- ~3.60-3.70 Multiplet 1H b

-OH Variable Singlet (broad) 1H e

¹³C NMR (CDCl₃) Chemical Shift (ppm) Assignment

CH₃-CH ~16.5 a

-OCH₃ ~59.0 d

CH₃-CH- ~75.5 b

-CH₂-OH ~67.5 c

Table 2: IR Spectroscopic Data for 1-Methoxy-2-propanol

Wavenumber (cm⁻¹) Intensity Assignment

~3400 Strong, Broad O-H stretch (alcohol)

~2970, 2930, 2830 Medium-Strong C-H stretch (alkane)

~1110 Strong C-O stretch (ether and alcohol)

Table 3: Mass Spectrometry Data for 1-Methoxy-2-propanol
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m/z Relative Intensity Assignment

90 Low [M]⁺ (Molecular Ion)

75 Moderate [M - CH₃]⁺

59 High [CH₃OCH₂CH]⁺

45 Very High [CH₃OCH₂]⁺ (Base Peak)

2-Methoxy-1-propanol
Chemical Structure:

Table 4: NMR Spectroscopic Data for 2-Methoxy-1-propanol

¹H NMR

(CDCl₃)

Chemical Shift
(ppm)

Multiplicity Integration Assignment

CH₃-CH ~1.18 Doublet 3H a

-OCH₃ ~3.35 Singlet 3H d

-CH₂-OCH₃ ~3.30-3.40 Multiplet 2H c

CH₃-CH- ~3.85-3.95 Multiplet 1H b

-OH Variable Singlet (broad) 1H e

¹³C NMR (CDCl₃) Chemical Shift (ppm) Assignment

CH₃-CH ~18.5 a

-OCH₃ ~59.2 d

CH₃-CH- ~66.5 b

-CH₂-OCH₃ ~77.8 c

Table 5: IR Spectroscopic Data for 2-Methoxy-1-propanol
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Wavenumber (cm⁻¹) Intensity Assignment

~3420 Strong, Broad O-H stretch (alcohol)

~2970, 2930, 2830 Medium-Strong C-H stretch (alkane)

~1115 Strong C-O stretch (ether and alcohol)

Table 6: Mass Spectrometry Data for 2-Methoxy-1-propanol

m/z Relative Intensity Assignment

90 Low [M]⁺ (Molecular Ion)

75 Moderate [M - CH₃]⁺

59 Very High
[CH(OH)CH₂OCH₃]⁺ (Base

Peak)

45 High [CH₃OCH₂]⁺

Experimental Protocols
The following sections outline generalized yet detailed methodologies for the acquisition of the

spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of methoxypropanol
isomers.

Methodology:

Sample Preparation: A 5-10 mg sample of the methoxypropanol isomer is accurately

weighed and dissolved in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d,

CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added

as an internal standard (0 ppm).
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Instrument Setup: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used. The

instrument is tuned and the magnetic field is shimmed to achieve optimal resolution and line

shape.

¹H NMR Acquisition: A standard one-pulse sequence is utilized. Key parameters include a

90° pulse width, a spectral width of approximately 15 ppm, an acquisition time of 2-4

seconds, and a relaxation delay of 1-5 seconds. Typically, 8 to 16 scans are acquired for a

good signal-to-noise ratio.

¹³C NMR Acquisition: A proton-decoupled pulse sequence is employed to simplify the

spectrum. Key parameters include a 30-45° pulse width, a spectral width of approximately

220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds. A larger

number of scans (e.g., 128 to 1024) is generally required due to the lower natural abundance

of the ¹³C isotope.

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed to

generate the frequency-domain spectra. Phase correction and baseline correction are

applied. The spectra are referenced to the TMS signal at 0 ppm. For ¹H NMR, the signals are

integrated to determine the relative number of protons.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the methoxypropanol isomers.

Methodology:

Sample Preparation: For a liquid sample like methoxypropanol, a neat spectrum is typically

acquired. A single drop of the neat liquid is placed between two salt plates (e.g., NaCl or

KBr) to form a thin film.

Instrument Setup: A Fourier-transform infrared (FTIR) spectrometer is used. A background

spectrum of the clean, empty salt plates is recorded to subtract any atmospheric and

instrumental interferences.

Data Acquisition: The salt plates with the sample are placed in the sample holder of the

spectrometer. The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹ with a
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resolution of 4 cm⁻¹. Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-

noise ratio.

Data Processing: The background spectrum is automatically subtracted from the sample

spectrum. The resulting spectrum is displayed in terms of transmittance or absorbance

versus wavenumber. Peak positions and intensities are identified and assigned to specific

molecular vibrations.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the

methoxypropanol isomers.

Methodology:

Sample Introduction: For a volatile liquid like methoxypropanol, direct injection via a heated

probe or, more commonly, introduction through a gas chromatograph (GC-MS) is employed.

In GC-MS, the sample is first separated from any impurities on a capillary column.

Ionization: Electron ionization (EI) is a common method for small organic molecules. The

sample molecules are bombarded with a high-energy electron beam (typically 70 eV),

causing ionization and fragmentation.

Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer

(e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-

charge ratio (m/z).

Detection: The separated ions are detected, and a mass spectrum is generated, which is a

plot of relative ion abundance versus m/z.

Data Analysis: The molecular ion peak ([M]⁺) is identified to determine the molecular weight.

The fragmentation pattern is analyzed to deduce the structure of the molecule. The most

intense peak in the spectrum is designated as the base peak.

Visualizations
The following diagrams illustrate key conceptual workflows in spectroscopic analysis.
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Caption: General workflow for the spectroscopic analysis of a chemical compound.
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1-Methoxy-2-propanol Fragmentation

2-Methoxy-1-propanol Fragmentation
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Caption: Plausible mass spectrometry fragmentation pathways for methoxypropanol isomers.

To cite this document: BenchChem. [Spectroscopic Analysis of Methoxypropanol Isomers: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b072326#spectroscopic-data-for-methoxypropanol-
nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b072326?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b072326?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

